molecular formula C22H18O3 B164002 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid CAS No. 126582-18-1

3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid

Cat. No. B164002
CAS RN: 126582-18-1
M. Wt: 330.4 g/mol
InChI Key: GHIXOMKXVXTZOO-RCCKNPSSSA-N
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Description

“3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is a chemical compound with the molecular formula C22H18O3 . It is a derivative of phenyl-acetic acid .


Molecular Structure Analysis

The molecular structure of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” consists of a phenylacrylic acid core with a benzyloxy group attached to the phenyl ring . The exact structure can be represented by the InChI code: InChI=1S/C22H18O3/c23-22(24)14-11-18-7-10-21(15-8-18)26-16-19-5-3-2-4-6-19/h2-11,15H,14,16H2,(H,23,24)/b11-8+ .


Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is 330.376 Da . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 330.125580 Da and its monoisotopic mass is 330.125580 Da .

Scientific Research Applications

Chemical Research

This compound is used in chemical research due to its unique structure and properties . It is a white to pale cream powder with a melting point between 115.0-125.0°C . Its molecular formula is C16H16O3 .

Anticancer Agent

The compound has been evaluated for its potential as an anticancer agent . Specifically, it has been used in the design and synthesis of pyrazole hybrid chalcone conjugates, which have shown promising results in inhibiting tubulin polymerization and demonstrating cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .

Tubulin Polymerization Inhibitor

The compound has been found to inhibit tubulin polymerization . This is significant because tubulin polymerization is a key process in cell division, and its inhibition can prevent the proliferation of cancer cells .

EGFR Kinase Inhibitor

A series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include this compound, have been synthesized and evaluated for their EGFR kinase inhibitory activities . EGFR kinase is a protein that plays a crucial role in the signaling pathway for cell growth and differentiation, and its inhibition can be beneficial in the treatment of various cancers .

Antifungal Agent

The compound has also been used in the synthesis of new compounds that have been screened for antifungal activity . These compounds were found to be fungistatic, meaning they can inhibit the growth of fungi .

Drug Design and Synthesis

Due to its unique structure, the compound is used in the design and synthesis of new drugs . Its benzyloxy and phenyl groups make it a versatile building block in organic synthesis .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid”. Given the interest in similar compounds for their pharmacological activities , this compound could also be explored in this context.

Mechanism of Action

Target of Action

A structurally similar compound has been found to target theGPR34 receptor , a G-protein coupled receptor involved in various diseases .

Mode of Action

non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target protein .

Biochemical Pathways

It’s worth noting that benzylic compounds often undergooxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

benzyloxy and phenylacrylic acid groups may influence its pharmacokinetic properties. For instance, the benzyloxy group could potentially enhance the compound’s lipophilicity, thereby improving its absorption and distribution .

Result of Action

Given its potential interaction with gpr34, it may influence cellular signaling pathways regulated by this receptor .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid. For instance, its stability could be affected by temperature, as suggested by its reported melting point of 218-221°C .

properties

IUPAC Name

(E)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXOMKXVXTZOO-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid

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